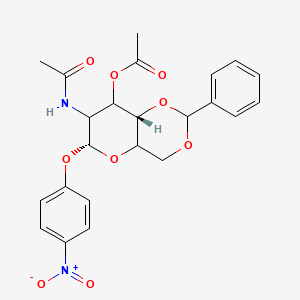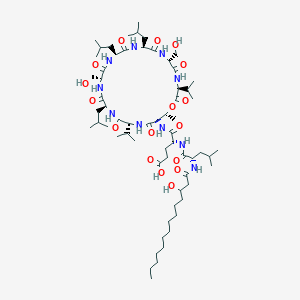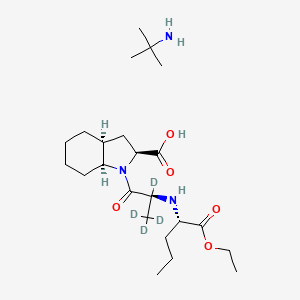
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives involves several steps, starting from basic precursors like D-ribose, leading to complex structures through oligomerization and other chemical reactions. For instance, Hungerford et al. (2000) detailed the synthesis from D-ribose to dimeric, tetrameric, and octameric carbopeptoids, showcasing the methodological advancements in creating such complex molecules (Hungerford et al., 2000).
Molecular Structure Analysis
Structural analysis of tetrahydrofuran derivatives reveals their complex and varied conformations. Techniques like NMR spectroscopy play a crucial role in understanding the solution structures of these compounds, providing insights into their three-dimensional arrangements and interactions at the molecular level.
Chemical Reactions and Properties
Tetrahydrofuran derivatives undergo several chemical reactions, leading to the formation of new compounds with unique properties. For example, Shoji et al. (2017) demonstrated the synthesis of 2-aminofuran derivatives through a sequence of reactions, highlighting the chemical versatility and reactivity of these molecules (Shoji et al., 2017).
Physical Properties Analysis
The physical properties of tetrahydrofuran derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. Detailed X-ray crystallography studies, as conducted by Mazumder et al. (2001), provide essential data on the arrangement and bonding within the crystals of these compounds (Mazumder et al., 2001).
Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Polymer Synthesis
One application area of derivatives similar to the chemical compound involves the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF). HMF and its derivatives are considered crucial for the sustainable development of polymers, functional materials, and fuels. Research by Chernyshev et al. (2017) highlights the synthesis of HMF from plant feedstocks and its prospects in the production of various monomers and polymers, indicating the compound's relevance in creating sustainable materials and chemicals from renewable sources Chernyshev, Kravchenko, & Ananikov, 2017.
Drug Design and Medicinal Chemistry
The compound's structural similarity to purine and pyrimidine nucleobases makes it a significant subject in the design of bioactive molecules. Ostrowski (2022) reviews the importance of furanyl- and thienyl-substituted nucleobases and nucleosides, including analogues, in medicinal chemistry, underscoring their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian therapies. The study illustrates the compound's potential in developing novel therapeutic agents targeting various diseases Ostrowski, 2022.
Organic Synthesis and Chemical Research
The versatility of HMF, a compound related to "(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol," in organic synthesis is also noteworthy. Fan et al. (2019) review the applications of 5-HMF in the synthesis of fine chemicals, highlighting its role as an excellent starting material due to its functional groups. This demonstrates the compound's utility in incorporating renewable carbon sources into target molecules, illustrating its broader applications in chemical synthesis and research Fan, Verrier, Queneau, & Popowycz, 2019.
Antimicrobial Potential and Biopolymer Research
Furthermore, the structural and functional characteristics of compounds similar to "(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol" find applications in exploring the antimicrobial potential of various substances. For instance, research into chitosan, a biopolymer, examines its unique structure and potential as an antimicrobial agent, indicative of how structural analysis of complex molecules can contribute to novel applications in food and pharmaceutical formulations Raafat & Sahl, 2009.
Eigenschaften
IUPAC Name |
(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-DSYKOEDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



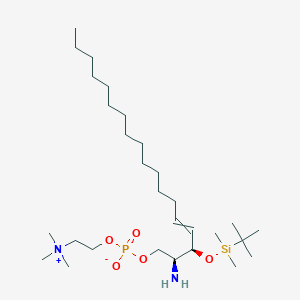
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
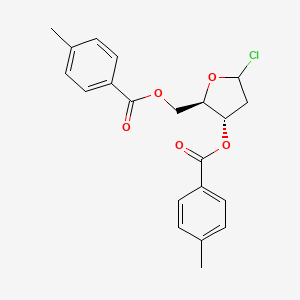
![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)

